

# Quantum Chemical Insights into N,N'-Diphenylguanidine Monohydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *N,N'-Diphenylguanidine monohydrochloride*

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**Abstract:** N,N'-Diphenylguanidine (DPG) and its salts, including the monohydrochloride, are compounds of significant interest due to their applications ranging from vulcanization accelerators in the rubber industry to privileged scaffolds in medicinal chemistry.[1]

Understanding the molecular structure, reactivity, and electronic properties of these compounds is crucial for optimizing their existing applications and exploring new ones. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a powerful theoretical framework for elucidating these properties at the atomic level.[2] This technical guide provides an in-depth overview of the quantum chemical studies on **N,N'-Diphenylguanidine monohydrochloride**, detailing the computational methodologies, summarizing key quantitative data, and illustrating the logical workflows involved in such research.

## Experimental and Computational Protocols

A comprehensive understanding of **N,N'-Diphenylguanidine monohydrochloride** requires a synergistic approach, combining experimental characterization with theoretical calculations.

## Synthesis and Spectroscopic Characterization

The synthesis of N,N'-Diphenylguanidine and its derivatives often focuses on developing efficient and environmentally benign pathways to overcome the limitations of traditional methods.<sup>[2]</sup> Following synthesis, the compound is typically characterized using a suite of spectroscopic techniques.

- **Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy:** These complementary vibrational spectroscopy techniques are essential for identifying functional groups. For the monohydrochloride salt, protonation of the guanidine group leads to characteristic changes in the vibrational spectra, particularly in the stretching and bending vibrations of the N-H bonds and the C-N stretching frequencies within the delocalized CN<sub>3</sub> core of the guanidinium cation.<sup>[2]</sup>
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR are fundamental for establishing the molecular framework, mapping the connectivity of hydrogen and carbon atoms.
- **UV-Vis Spectroscopy:** This technique provides information about the electronic transitions within the molecule. For a related compound, N,N'-Diphenylguanidinium Hydrogen (+) – L-Tartrate Monohydrate, the maximum absorption peak was computationally found at 288.23 nm, attributed to an  $n \rightarrow \pi^*$  electronic transition.
- **Single-Crystal X-ray Diffraction:** This is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, providing experimental data on bond lengths and angles that can be used to validate theoretical calculations.<sup>[2]</sup>

## Computational Methodology

Quantum chemical calculations are pivotal for predicting the geometric and electronic properties of molecules.<sup>[2]</sup>

- **Density Functional Theory (DFT):** DFT is a robust and widely used method for investigating the electronic structure of many-body systems.<sup>[2]</sup> Calculations are typically performed using a hybrid functional, such as B3LYP, with a basis set like 6-311++G(d,p) to optimize the molecular geometry and predict key structural and electronic parameters.<sup>[2]</sup>
- **Semi-empirical Methods:** Methods like MNDO-PM3 and AM1 have been employed to study the tautomeric forms of N,N'-Diphenylguanidine, demonstrating that it preferentially exists in

an asymmetric tautomeric form.[\[2\]](#)[\[3\]](#)

- Hirshfeld Surface Analysis: This analysis is generated from the molecule's electron distribution within a crystal to gain insights into non-covalent interactions, such as hydrogen bonds and H...H contacts, that stabilize the crystal packing.[\[2\]](#)

## Data Presentation: Physicochemical and Quantum Chemical Parameters

Quantitative data from these studies are crucial for comparative analysis and for understanding structure-property relationships.

Table 1: Physicochemical Properties of **N,N'-Diphenylguanidine Monohydrochloride**

Property	Value	Source
Molecular Formula	<b>C<sub>13</sub>H<sub>14</sub>ClN<sub>3</sub></b>	<b>PubChem CID 32260</b> <a href="#">[4]</a>
Molecular Weight	247.72 g/mol	PubChem CID 32260 <a href="#">[4]</a>
CAS Number	24245-27-0	Benchchem <a href="#">[2]</a>

| IUPAC Name | [amino(anilino)methylidene]-phenylazanium;chloride | PubChem CID 32260[\[4\]](#)  
|

Table 2: Representative DFT-Calculated Quantum Chemical Parameters (Data below is for the closely related N,N'-Diphenylguanidinium Hydrogen (+) – L-Tartrate Monohydrate, calculated at the B3LYP level, serving as a proxy for the guanidinium cation.)

Parameter	Symbol	Formula	Value (eV)	Reference
Energy of HOMO	E(HOMO)	-	-5.89	IJCTR, 2021
Energy of LUMO	E(LUMO)	-	-0.85	IJCTR, 2021
HOMO-LUMO Energy Gap	$\Delta E$	$E(\text{LUMO}) - E(\text{HOMO})$	5.04	IJCTR, 2021
Ionization Potential	IP	$-E(\text{HOMO})$	5.89	IJCTR, 2021
Electron Affinity	EA	$-E(\text{LUMO})$	0.85	IJCTR, 2021
Chemical Hardness	$\eta$	$(IP - EA) / 2$	2.52	Calculated
Chemical Softness	S	$1 / (2\eta)$	0.198	Calculated

| Electronegativity |  $\chi$  |  $(IP + EA) / 2$  | 3.37 | Calculated |

## Key Quantum Chemical Analyses

### Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining a molecule's electronic properties and reactivity.<sup>[5][6]</sup>

- HOMO: Acts as the electron donor.<sup>[6]</sup>
- LUMO: Acts as the electron acceptor.<sup>[6]</sup>
- Energy Gap ( $\Delta E$ ): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap, such as the 5.04 eV calculated for a related DPG salt, suggests high kinetic stability.<sup>[5]</sup> This information is vital for applications in drug design and materials science.

## Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reagents.

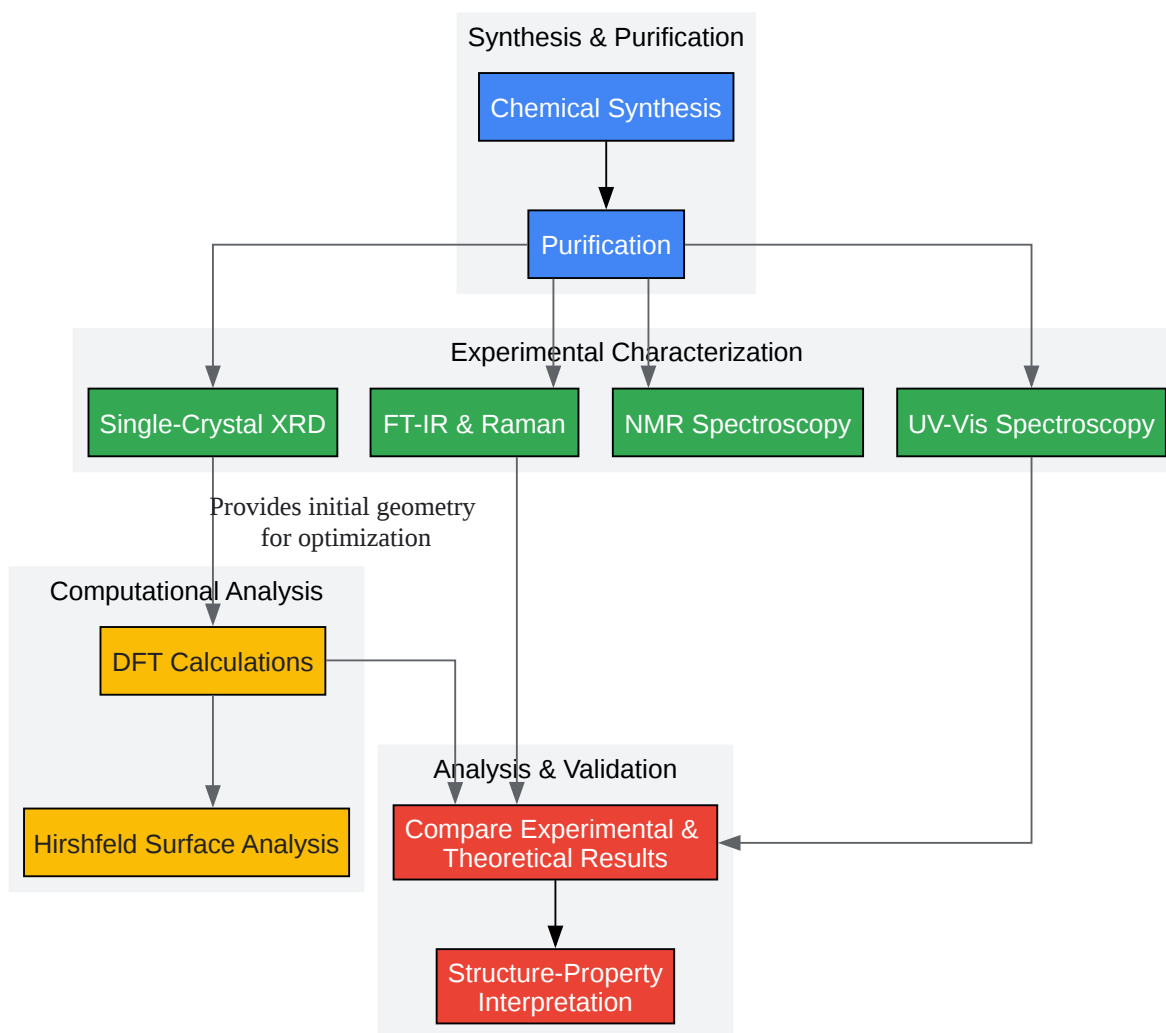
## Vibrational Analysis

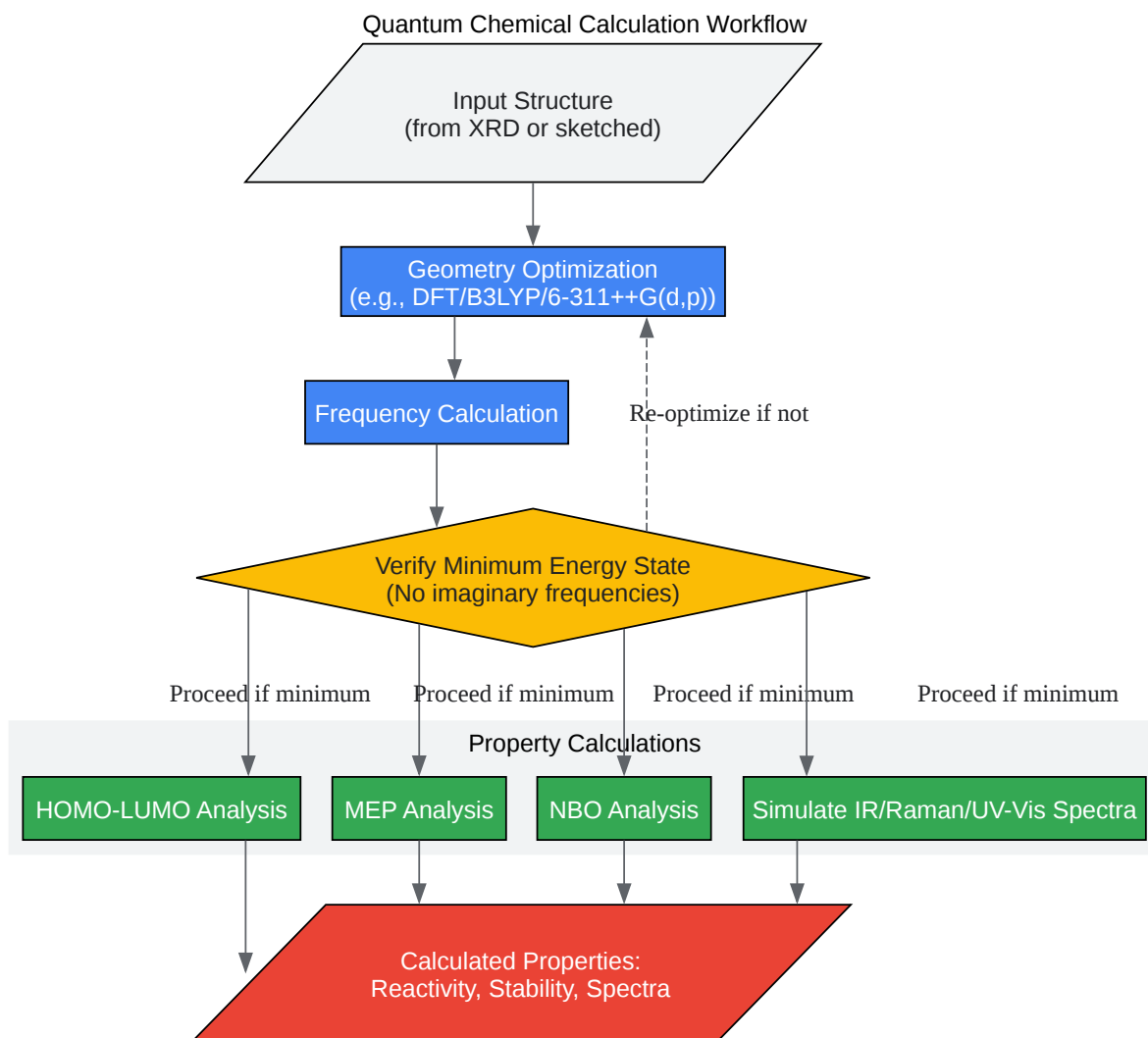
Theoretical frequency calculations are performed on the optimized geometry. The resulting vibrational modes can be directly compared with experimental FT-IR and Raman spectra. This comparison serves as a validation of the computational model and allows for a precise assignment of the observed spectral bands to specific molecular motions.

## Visualizing Workflows and Relationships

Diagrams are essential for illustrating the complex workflows and logical connections inherent in quantum chemical research.

## Overall Research Workflow for N,N'-Diphenylguanidine Monohydrochloride

[Click to download full resolution via product page](#)Caption: Integrated workflow for the study of **N,N'-Diphenylguanidine monohydrochloride**.



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Caption: Detailed workflow for performing quantum chemical calculations.

## Conclusion

Quantum chemical studies provide indispensable insights into the fundamental properties of **N,N'-Diphenylguanidine monohydrochloride**. By combining theoretical calculations from DFT with experimental validation from techniques like X-ray diffraction and vibrational spectroscopy, researchers can build a robust model of the molecule's structure, stability, and reactivity. The data derived from HOMO-LUMO, MEP, and other analyses are critical for rational drug design, understanding reaction mechanisms, and engineering new materials with tailored functionalities. This guide serves as a foundational resource for professionals seeking to leverage computational chemistry in their research and development endeavors involving this versatile guanidinium salt.

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